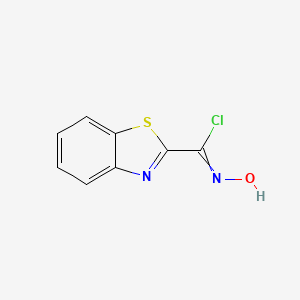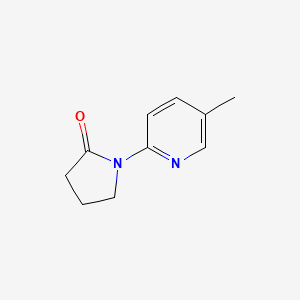![molecular formula C18H14N2O2 B13705830 3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)
3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid is an organic compound that features a benzoic acid moiety linked to a phenylpyridine structure through an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid typically involves the coupling of 5-phenylpyridin-2-amine with 3-bromobenzoic acid. This reaction can be facilitated by using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of 3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Para-aminobenzoic Acid: Known for its use in sunscreen and as a vitamin B complex component.
Thieno[2,3-b]pyridine Derivatives: Investigated for their potential in treating pharmaco-resistant epilepsy.
Benzothiazole Derivatives: Noted for their anti-tubercular activity.
Uniqueness
3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid is unique due to its specific structure, which combines a benzoic acid moiety with a phenylpyridine structure. This unique combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H14N2O2 |
|---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
3-[(5-phenylpyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C18H14N2O2/c21-18(22)14-7-4-8-16(11-14)20-17-10-9-15(12-19-17)13-5-2-1-3-6-13/h1-12H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
PVIMHRIMOLNCGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)NC3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)










